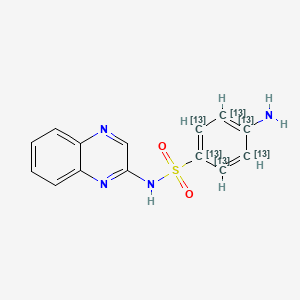

Sulfaquinoxaline-(phenyl-13C6)

Beschreibung

Contextualization of Stable Isotopes in Advanced Research Methodologies

Isotopic labeling is a technique used to track the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org This is achieved by replacing one or more atoms in a molecule of interest with their isotope. wikipedia.org Researchers can then follow the "labeled" compound through various processes. The isotopes used can be either stable or radioactive. wikipedia.org

Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), are non-radioactive and can be detected through methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgsymeres.com This makes them invaluable for a wide array of applications, including the analysis of drug metabolites, agrochemicals, and in studies of reaction mechanisms and kinetics. symeres.com The use of stable isotope-labeled compounds enhances the specificity of analytical techniques, benefiting fields like proteomics, metabolomics, environmental analysis, and food sciences. symeres.com

Principles and Advantages of Carbon-13 Labeling in Chemical Compounds

Carbon-13 (¹³C) is a stable isotope of carbon. Labeling a compound with ¹³C involves replacing some of the naturally more abundant carbon-12 (¹²C) atoms with ¹³C atoms. foodriskmanagement.com This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a slightly greater mass. foodriskmanagement.com This mass difference is the key to its utility in analytical chemistry.

The primary advantages of using ¹³C-labeled compounds, particularly as internal standards in quantitative analysis, include:

Co-elution with the Analyte: In chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS), the ¹³C-labeled standard has the same retention time as the unlabeled analyte being measured. foodriskmanagement.comcaymanchem.com This is a significant advantage over other isotopes like deuterium, where labeling can sometimes cause a shift in retention time. foodriskmanagement.com

Correction for Matrix Effects: Biological and environmental samples are often complex mixtures. These "matrix effects" can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. foodriskmanagement.com Because the ¹³C-labeled internal standard behaves identically to the analyte during sample preparation and analysis, it can effectively compensate for these variations. nih.govscispace.com

Improved Accuracy and Precision: By adding a known amount of the ¹³C-labeled internal standard to a sample, the ratio of the unlabeled analyte to the labeled standard can be precisely measured. foodriskmanagement.com This allows for highly accurate quantification, even at very low concentrations. foodriskmanagement.comaltascientific.cn

No Isotopic Scrambling: The carbon-13 label is stable and does not exchange with other atoms during the analytical process, ensuring the integrity of the measurement. caymanchem.com

Specific Significance of Sulfaquinoxaline-(phenyl-13C6) in Research Paradigms

Sulfaquinoxaline (B1682707) is a sulfonamide antibiotic used in veterinary medicine. chemsrc.com Its labeled form, Sulfaquinoxaline-(phenyl-¹³C₆), incorporates six ¹³C atoms into the phenyl ring of the molecule. This specific labeling makes it an ideal internal standard for the quantitative analysis of sulfaquinoxaline residues in various matrices.

The use of isotopically labeled sulfonamides, including those labeled with ¹³C, has been crucial for the accurate detection and quantification of these veterinary drug residues in food products and environmental samples. altascientific.cnoup.com For instance, a method for the quantitative determination of nine different sulfonamides in meat utilized [Phenyl-¹³C₆]sulfamethazine as an internal standard to ensure accuracy. researchgate.net Similarly, Sulfaquinoxaline-(phenyl-¹³C₆) serves the same critical role for its unlabeled counterpart.

Scope and Objectives of Research Utilizing Labeled Sulfaquinoxaline

The primary application of Sulfaquinoxaline-(phenyl-¹³C₆) is as an internal standard in analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). sci-hub.se Research objectives that necessitate the use of this labeled compound include:

Food Safety Monitoring: Regulatory bodies worldwide set maximum residue limits (MRLs) for veterinary drugs like sulfaquinoxaline in food products of animal origin. mdpi.compreprints.org Research focuses on developing and validating robust analytical methods to ensure compliance with these limits and protect consumer health. The use of Sulfaquinoxaline-(phenyl-¹³C₆) in these methods provides the necessary accuracy and reliability. researchgate.net

Environmental Monitoring: The persistence of antibiotics like sulfaquinoxaline in the environment is a growing concern due to the potential for antibiotic resistance and ecotoxicity. mdpi.compreprints.orgnih.gov Researchers use Sulfaquinoxaline-(phenyl-¹³C₆) to accurately quantify the levels of sulfaquinoxaline in environmental samples such as water and soil, helping to assess its environmental fate and potential risks. mdpi.comresearchgate.netiwaponline.com

Metabolism and Pharmacokinetic Studies: Understanding how sulfaquinoxaline is absorbed, distributed, metabolized, and excreted in animals is essential for its proper use. nih.gov While not directly tracing the metabolic fate itself, Sulfaquinoxaline-(phenyl-¹³C₆) is critical for the accurate quantification of the parent drug in biological samples (e.g., plasma, tissues) during these studies, which helps in determining key pharmacokinetic parameters.

Interactive Data Table: Applications of Labeled Sulfaquinoxaline

| Research Area | Analytical Technique | Role of Sulfaquinoxaline-(phenyl-¹³C₆) | Key Findings Enabled |

| Food Safety | LC-MS/MS | Internal Standard | Accurate quantification of sulfaquinoxaline residues in meat, milk, and eggs. |

| Environmental Science | LC-MS/MS | Internal Standard | Precise measurement of sulfaquinoxaline contamination in water and soil. |

| Veterinary Pharmacology | LC-MS/MS | Internal Standard | Reliable determination of sulfaquinoxaline concentrations in animal tissues and plasma for pharmacokinetic analysis. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-quinoxalin-2-yl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)/i5+1,6+1,7+1,8+1,10+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZLNPMOSADWGC-ZKNJAXNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746830 | |

| Record name | 4-Amino-N-(quinoxalin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202864-52-5 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202864-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(quinoxalin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202864-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Isotopic Enrichment

Methodologies for Stereospecific and Regioselective Carbon-13 Incorporation into Aromatic Systems

The foundational challenge in synthesizing Sulfaquinoxaline-(phenyl-¹³C₆) lies in the precise placement of six ¹³C atoms within the phenyl group. This requires methodologies that offer high regioselectivity, ensuring the isotopes are introduced only at the desired positions of the aromatic ring. While a variety of methods exist for isotopic labeling, transition-metal-catalyzed cross-coupling reactions are particularly powerful for this purpose. beilstein-journals.org These reactions allow for the formation of carbon-carbon bonds with a high degree of control over the resulting structure.

Enzymatic reactions also present a compelling avenue for stereospecific and regioselective synthesis. researchgate.net Enzymes, as natural catalysts, can exhibit remarkable specificity in their reactions, guiding the formation of a particular stereoisomer or the modification of a specific position on a molecule. For instance, certain oxidoreductases and transferases can be employed to introduce or modify functional groups on an aromatic ring with high precision. researchgate.net While perhaps less common for the direct synthesis of a fully ¹³C-labeled phenyl ring from simple precursors, enzymatic approaches can be valuable in the synthesis of complex, chiral building blocks that may later be incorporated into the final molecule.

Multicomponent reactions (MCRs) offer another efficient strategy for constructing complex, isotopically labeled molecules. thieme-connect.de MCRs involve the combination of three or more reactants in a single step to form a product that contains portions of all the starting materials. thieme-connect.de This approach is highly atom-economical and can be adapted for isotopic labeling by using a ¹³C-enriched reactant.

Multi-Step Synthetic Route for Sulfaquinoxaline-(phenyl-13C6)

The synthesis of Sulfaquinoxaline-(phenyl-¹³C₆) is a multi-step process that begins with the synthesis of a ¹³C-labeled precursor, which is then integrated into the final molecular structure.

A common route to sulfaquinoxaline (B1682707) involves the reaction of o-phenylenediamine (B120857) with specific reagents to form the quinoxaline (B1680401) core, followed by coupling with a derivative of sulfanilamide. google.com For the labeled compound, the synthesis would be adapted to use a ¹³C₆-labeled aniline (B41778) or a related precursor. A plausible synthetic pathway could start with commercially available ¹³C₆-benzene. This labeled benzene (B151609) can be nitrated and then reduced to form ¹³C₆-aniline. The labeled aniline is then converted to p-aminobenzenesulfonamide-(phenyl-¹³C₆).

This isotopically labeled intermediate is then reacted with a suitable quinoxaline precursor to yield Sulfaquinoxaline-(phenyl-¹³C₆). A patented method for synthesizing unlabeled sulfaquinoxaline describes the reaction of o-phenylenediamine, chloroacetic acid, phosphorus oxychloride, and p-aminobenzenesulfonamide. google.com By substituting the unlabeled p-aminobenzenesulfonamide with its ¹³C₆-labeled counterpart, the desired Sulfaquinoxaline-(phenyl-¹³C₆) can be obtained.

Table 1: Potential Precursors for Sulfaquinoxaline-(phenyl-13C6) Synthesis

| Precursor | Role in Synthesis |

| Benzene-¹³C₆ | Starting material for the labeled phenyl ring |

| Aniline-¹³C₆ | Intermediate formed from the nitration and reduction of Benzene-¹³C₆ |

| p-Aminobenzenesulfonamide-(phenyl-¹³C₆) | Key labeled intermediate that couples with the quinoxaline moiety |

| o-Phenylenediamine | Reactant for forming the quinoxaline ring system |

| Chloroacetic Acid | Reactant for forming the quinoxaline ring system |

| Phosphorus Oxychloride | Reactant and dehydrating agent in the condensation reaction |

Optimizing the synthetic route is crucial to maximize the incorporation of the expensive ¹³C isotope and to ensure the final product's chemical purity. This involves carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of reactants. google.com The use of catalysts, such as solid base catalysts and ionic liquids, can improve reaction efficiency and product yield. google.com

Purification steps, such as extraction, crystallization, and chromatography, are employed at various stages to remove impurities and unreacted starting materials. google.com The final product's purity is paramount for its use as an analytical standard.

Characterization Techniques for Isotopic Purity and Chemical Identity

Once synthesized, the Sulfaquinoxaline-(phenyl-¹³C₆) must be rigorously analyzed to confirm its chemical identity and to determine the extent and location of the isotopic labeling.

High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic enrichment of the synthesized compound. mdpi-res.com HRMS can distinguish between molecules with very small mass differences, allowing for the precise measurement of the molecular weight of Sulfaquinoxaline-(phenyl-¹³C₆). The mass spectrum will show a distinct peak corresponding to the molecule containing six ¹³C atoms, and the relative intensity of this peak compared to any peaks from partially labeled or unlabeled molecules provides a quantitative measure of isotopic enrichment. The expected molecular weight of Sulfaquinoxaline-(phenyl-¹³C₆) is approximately 306.29 g/mol . bldpharm.com

Table 2: Expected Mass Spectrometry Data

| Compound | Molecular Formula | Exact Mass (Da) |

| Sulfaquinoxaline | C₁₄H₁₂N₄O₂S | 300.07 |

| Sulfaquinoxaline-(phenyl-¹³C₆) | C₈¹³C₆H₁₂N₄O₂S | 306.09 |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise location of the ¹³C labels within the molecule. researchgate.net ¹³C NMR spectroscopy directly detects the ¹³C nuclei, and the chemical shifts of the signals provide information about the chemical environment of each carbon atom. nih.gov In the ¹³C NMR spectrum of Sulfaquinoxaline-(phenyl-¹³C₆), the signals corresponding to the phenyl ring carbons will be significantly enhanced due to the isotopic enrichment.

Furthermore, ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to correlate the protons on the phenyl ring with their directly attached ¹³C atoms. researchgate.net The presence of strong cross-peaks in the HSQC spectrum for all the C-H bonds in the phenyl ring confirms that the labeling is indeed on the phenyl group. researchgate.net The coupling patterns observed in both ¹H and ¹³C NMR spectra can also provide definitive proof of the label positions.

Scale-Up Considerations and Industrial Synthesis Approaches

The transition from laboratory-scale synthesis to industrial production of Sulfaquinoxaline-(phenyl-13C6) presents several challenges inherent to the manufacturing of isotopically labeled active pharmaceutical ingredients (APIs). moravek.comuab.cat While specific industrial synthesis data for Sulfaquinoxaline-(phenyl-13C6) is not publicly available, general principles of API scale-up provide a framework for understanding the key considerations. moravek.compharmaceutical-technology.com

A primary concern in scaling up the synthesis is the cost and availability of the labeled starting material, aniline-(phenyl-13C6). spirochem.com Efficient use of this expensive raw material is paramount. Therefore, the optimization of each synthetic step to maximize yield and minimize waste is critical for an economically viable industrial process.

Safety is another major factor. The scale-up of chemical reactions can introduce new hazards, such as exothermic events that are manageable on a small scale but can become dangerous in large reactors. chemtek.co.in A thorough risk assessment of each step in the synthesis of Sulfaquinoxaline-(phenyl-13C6) would be necessary to ensure safe industrial production.

The entire manufacturing process must adhere to Good Manufacturing Practices (GMP) to guarantee the quality, purity, and consistency of the final API. moravek.comeuropa.eu This includes stringent quality control of raw materials, in-process controls, and final product testing.

Flow chemistry is an emerging technology that offers potential advantages for the industrial synthesis of labeled compounds. adesisinc.comx-chemrx.com It allows for precise control over reaction parameters, improved safety, and potentially higher yields and purity, which could be beneficial for the production of Sulfaquinoxaline-(phenyl-13C6).

Table 2: Key Challenges in Scaling-Up the Synthesis of Sulfaquinoxaline-(phenyl-13C6)

| Challenge | Description | Potential Mitigation Strategies |

| Cost of Labeled Starting Material | Aniline-(phenyl-13C6) is expensive, significantly impacting the overall cost of the final product. spirochem.com | - Optimize reaction conditions to maximize yield. - Develop efficient purification methods to minimize product loss. - Explore alternative, more cost-effective synthetic routes. |

| Process Safety | Reactions that are manageable in the lab can become hazardous on a large scale due to heat generation and pressure changes. chemtek.co.in | - Conduct thorough hazard and operability (HAZOP) studies. - Implement robust process control and monitoring systems. - Utilize technologies like flow chemistry for better reaction control. adesisinc.comx-chemrx.com |

| GMP Compliance | Ensuring the entire manufacturing process meets the stringent requirements of Good Manufacturing Practices for APIs. moravek.comeuropa.eu | - Establish and follow detailed Standard Operating Procedures (SOPs). - Implement a robust Quality Management System (QMS). - Conduct regular internal and external audits. |

| Process Robustness and Repeatability | Ensuring that the synthesis consistently produces the product with the desired quality and purity in every batch. chemtek.co.in | - Identify and control critical process parameters (CPPs). - Use statistically designed experiments (DoE) for process optimization. - Implement in-process controls to monitor reaction progress. |

| Purification | Developing efficient and scalable purification methods to remove impurities and achieve the required high purity of the final API. | - Investigate various chromatographic and crystallization techniques. - Optimize solvent systems for efficient purification. |

Advanced Analytical Method Development and Validation

Role of Sulfaquinoxaline-(phenyl-13C6) as an Internal Standard in Quantitative Assays

Sulfaquinoxaline-(phenyl-13C6) serves as an ideal internal standard for the quantification of sulfaquinoxaline (B1682707). An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added in a known quantity to samples before any processing steps. Stable isotope-labeled standards are considered the most effective type of internal standard for mass spectrometry-based assays. nih.gov The primary role of Sulfaquinoxaline-(phenyl-13C6) is to compensate for any variations that may occur during sample preparation, chromatographic separation, and detection, thereby significantly improving the reliability of the analytical results.

Isotope Dilution Mass Spectrometry Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision. researchgate.net It is considered a primary ratio method, capable of providing results traceable to the International System of Units (SI). researchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, in this case, Sulfaquinoxaline-(phenyl-13C6), to the sample. This labeled compound, often referred to as a "spike," is chemically identical to the native (unlabeled) sulfaquinoxaline.

After the addition of the internal standard, it is allowed to equilibrate within the sample matrix. During the subsequent extraction, cleanup, and analysis steps, both the native analyte and the isotopically labeled standard are treated identically. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. researchgate.net The mass spectrometer distinguishes between the native and labeled compounds based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, an accurate quantification of the analyte in the original sample can be achieved, irrespective of sample loss during processing. researchgate.net

Elimination of Matrix Effects and Enhancement of Analytical Accuracy

One of the most significant challenges in quantitative analysis, especially in complex matrices like food, animal tissues, or environmental samples, is the "matrix effect." nih.gov The matrix effect is the alteration of the ionization efficiency of the target analyte due to the presence of co-eluting, interfering compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate and unreliable quantitative data.

The use of a stable isotope-labeled internal standard like Sulfaquinoxaline-(phenyl-13C6) is the most effective strategy to compensate for matrix effects. nih.gov Since Sulfaquinoxaline-(phenyl-13C6) has virtually identical chemical and physical properties to the native sulfaquinoxaline, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. nih.gov By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix is effectively normalized. This ensures that the accuracy and precision of the measurement are maintained, even in the presence of strong matrix effects.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the selective and sensitive determination of sulfaquinoxaline and other veterinary drug residues in a variety of matrices. The combination of the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry makes it an indispensable tool for regulatory monitoring and research.

Optimization of Chromatographic Separation for Sulfaquinoxaline and Analogs

Achieving good chromatographic separation is crucial for a reliable LC-MS/MS analysis. The goal is to separate sulfaquinoxaline and its internal standard from other sulfonamides and endogenous matrix components to minimize interferences.

Chromatographic Column: Reversed-phase columns, such as C18, are commonly employed for the separation of sulfonamides. These columns provide good retention and separation for moderately polar compounds like sulfaquinoxaline.

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component and an organic solvent. Acetonitrile or methanol (B129727) are common organic modifiers, while the aqueous phase is often acidified with formic acid or acetic acid to improve the peak shape and ionization efficiency of the analytes in positive ion mode.

Elution Method: Gradient elution is generally preferred over isocratic elution for the analysis of multiple sulfonamides or for samples in complex matrices. A gradient program, where the proportion of the organic solvent is increased over time, allows for the effective elution of a wide range of compounds with varying polarities and ensures that the analytical column is cleaned of strongly retained matrix components after each injection.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient Program | Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Parameter Optimization for Sensitivity and Selectivity

Tandem mass spectrometry, particularly with a triple quadrupole instrument, is operated in the Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This mode offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte.

The optimization process involves:

Precursor Ion Selection: The protonated molecular ion ([M+H]+) of the analyte is selected in the first quadrupole (Q1). For sulfaquinoxaline, the m/z is 301.1, and for Sulfaquinoxaline-(phenyl-13C6), due to the six 13C atoms, the m/z is 307.1.

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the second quadrupole (q2), which acts as a collision cell. The energy used for this fragmentation (collision energy) is optimized to produce a stable and abundant fragmentation pattern.

Product Ion Selection: Specific product ions are selected in the third quadrupole (Q3) and detected. Typically, two or more MRM transitions are monitored for each compound. The most intense transition is used for quantification (quantifier ion), while the others are used for confirmation (qualifier ions) to enhance the reliability of identification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

|---|---|---|---|---|

| Sulfaquinoxaline | 301.1 | 156.1 | 92.2 | 25 |

| Sulfaquinoxaline-(phenyl-13C6) | 307.1 | 156.1 | 92.2 | 25 |

Method Validation Parameters: Linearity, Limit of Detection, Limit of Quantification, and Recovery in Diverse Matrices

To ensure that an analytical method is reliable and fit for its intended purpose, it must be thoroughly validated. Key validation parameters are established according to international guidelines.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing calibration standards at several concentration levels and assessing the coefficient of determination (r²) of the resulting calibration curve, which should ideally be ≥ 0.99.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often estimated based on the signal-to-noise ratio (typically S/N ≥ 3).

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for regulatory compliance and is often determined as the lowest point on the calibration curve that meets specific criteria for precision and accuracy (e.g., S/N ≥ 10).

| Parameter | Value |

|---|---|

| Linearity Range | 1 - 200 ng/g |

| Coefficient of Determination (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 ng/g |

| Limit of Quantification (LOQ) | 1.0 ng/g |

| Recovery (at 10, 50, 100 ng/g) | 85% - 110% |

| Precision (RSD%) | < 15% |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

While liquid chromatography is more commonly employed for the analysis of sulfonamides due to their polarity and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized following a derivatization step. researchgate.net Derivatization is essential to increase the volatility and thermal stability of sulfonamides like Sulfaquinoxaline, making them amenable to GC analysis. jfda-online.com

Common derivatization strategies for compounds containing amine and sulfonamide functional groups include silylation, acylation, and alkylation. jfda-online.com For Sulfaquinoxaline, derivatization would typically target the primary aromatic amine and the sulfonamide nitrogen. For instance, methylation or silylation can convert these polar functional groups into less polar, more volatile derivatives. A study on the nitrogen stable isotope analysis of sulfonamides utilized derivatization prior to GC-isotope ratio mass spectrometry, highlighting the feasibility of this approach for related compounds. researchgate.net

The choice of derivatizing agent is crucial and depends on the specific functional groups present and the desired properties of the resulting derivative. The derivatized Sulfaquinoxaline, and by extension Sulfaquinoxaline-(phenyl-13C6), can then be separated on a GC column and detected by a mass spectrometer. The mass spectrum of the derivatized analyte will exhibit a characteristic fragmentation pattern, allowing for both qualitative identification and quantitative analysis. The primary advantage of using GC-MS lies in its high chromatographic resolution and the generation of reproducible mass spectra that can be compared against spectral libraries.

| Derivatization Approach | Reagent Examples | Target Functional Groups | Key Advantages |

| Silylation | BSTFA, TMCS | Primary amine, Sulfonamide N-H | Forms volatile and thermally stable derivatives. |

| Acylation | Acetic anhydride, Trifluoroacetic anhydride | Primary amine | Increases volatility and can improve chromatographic peak shape. |

| Alkylation | Diazomethane, Alkyl halides | Primary amine, Sulfonamide N-H | Forms stable derivatives. |

Sample Preparation and Clean-Up Methodologies for Complex Matrices

Effective sample preparation is a critical step in the analytical workflow to remove interfering substances from complex matrices such as animal tissues, milk, and environmental samples. mdpi.com The goal is to isolate and concentrate the analytes of interest, including Sulfaquinoxaline and its labeled internal standard, while minimizing matrix effects that can suppress or enhance the analyte signal in mass spectrometry. Several techniques are commonly employed for the extraction and clean-up of sulfonamides. researchgate.net

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely used and effective technique for the clean-up and pre-concentration of sulfonamides from various sample extracts. researchgate.netmdpi.com The methodology involves passing the sample extract through a cartridge packed with a solid sorbent. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the matrix.

For sulfonamides, which are amphoteric compounds, mixed-mode cation-exchange cartridges are often effective. These cartridges contain a sorbent with both reversed-phase and cation-exchange functionalities, allowing for a robust clean-up procedure based on pH adjustment. Other commonly used sorbents include polymeric materials like Oasis HLB and Strata-X, which offer broad retention for a range of analytes. researchgate.net

A typical SPE procedure for Sulfaquinoxaline would involve the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent followed by water or a buffer to activate the sorbent.

Loading: The sample extract, with pH adjusted to ensure retention of the analyte, is passed through the cartridge.

Washing: The cartridge is washed with a series of solvents to remove interfering compounds.

Elution: The target analytes, including Sulfaquinoxaline and Sulfaquinoxaline-(phenyl-13C6), are eluted from the cartridge using an appropriate solvent, often a mixture of an organic solvent and an acid or base to disrupt the analyte-sorbent interaction.

| SPE Sorbent Type | Retention Mechanism | Commonly Used For | Example |

| Polymeric Reversed-Phase | Hydrophobic interactions | Broad-spectrum analysis of various compounds | Oasis HLB, Strata-X researchgate.net |

| Mixed-Mode Cation Exchange | Hydrophobic and ion-exchange interactions | Basic and amphoteric compounds like sulfonamides | Oasis MCX researchgate.net |

| C18 | Hydrophobic interactions | Nonpolar to moderately polar compounds | C18 cartridges researchgate.net |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a traditional and fundamental sample preparation technique used to separate analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. mdpi.com For sulfonamides like Sulfaquinoxaline, LLE protocols often involve adjusting the pH of the aqueous sample to control the ionization state of the analyte and enhance its partitioning into the organic solvent.

Ethyl acetate (B1210297) is a commonly used extraction solvent for sulfonamides from tissue samples. oup.com The efficiency of the extraction can be influenced by factors such as the choice of organic solvent, the pH of the aqueous phase, and the ratio of the two phases. While LLE is a relatively simple and inexpensive technique, it can be labor-intensive, time-consuming, and may require large volumes of organic solvents. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Adaptations

The QuEChERS method has gained significant popularity for the analysis of veterinary drug residues, including sulfonamides, in food matrices. nih.govjfda-online.com This approach combines a salting-out extraction with dispersive solid-phase extraction (d-SPE) for clean-up.

A modified QuEChERS procedure for the analysis of Sulfaquinoxaline in a food matrix might include:

Extraction: The sample is homogenized and extracted with an organic solvent, typically acetonitrile, in the presence of salts such as magnesium sulfate (B86663) and sodium chloride. nih.gov This step facilitates the partitioning of the analytes into the organic phase.

Clean-up (d-SPE): An aliquot of the supernatant is transferred to a tube containing a mixture of sorbents to remove interfering matrix components. nih.gov For sulfonamide analysis, a combination of primary secondary amine (PSA) sorbent to remove fatty acids and other acidic interferences, and C18 to remove nonpolar interferences, is often used. nih.gov Graphitized carbon black (GCB) can also be employed to remove pigments, but care must be taken as it can also retain planar analytes like sulfonamides. researchgate.net

The QuEChERS method is known for its high sample throughput, reduced solvent consumption, and good analytical performance, making it a suitable choice for multi-residue analysis. nih.gov

| QuEChERS Sorbent | Function | Target Interferences |

| Primary Secondary Amine (PSA) | Removes acidic interferences | Fatty acids, sugars, organic acids |

| C18 | Removes nonpolar interferences | Lipids, waxes |

| Graphitized Carbon Black (GCB) | Removes pigments and sterols | Chlorophyll, carotenoids |

| Magnesium Sulfate (MgSO4) | Removes excess water | Water |

Application in Multi-Residue Analytical Methods for Sulfonamides in Non-Human Samples

Sulfaquinoxaline-(phenyl-13C6) is an ideal internal standard for multi-residue methods designed to simultaneously quantify a range of sulfonamides in food products of animal origin (e.g., meat, milk, eggs, and fish) and environmental samples (e.g., water and soil). jfda-online.comnih.gov The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantitative LC-MS/MS analysis, as it effectively compensates for matrix-induced signal suppression or enhancement and variations during sample preparation and injection. nih.govscispace.com

Multi-residue methods typically employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high selectivity and sensitivity. researchgate.netnih.gov The analytical procedure generally involves a generic extraction and clean-up step, such as those described above (SPE or QuEChERS), followed by chromatographic separation and detection.

In such methods, Sulfaquinoxaline-(phenyl-13C6) is added to the sample at the beginning of the analytical process. Since it is chemically identical to the native Sulfaquinoxaline, it behaves similarly during extraction, clean-up, and chromatographic separation. However, due to the mass difference from the 13C labeling, it can be distinguished from the unlabeled analyte by the mass spectrometer. By calculating the ratio of the response of the native analyte to that of the labeled internal standard, accurate quantification can be achieved, even in the presence of significant matrix effects.

Mechanistic Investigations of Biotransformation in Non Human Biological Systems

In Vitro Metabolic Pathway Elucidation

In vitro models are fundamental for isolating and characterizing specific metabolic pathways without the physiological complexities of a whole organism. These systems provide initial insights into how Sulfaquinoxaline (B1682707) is chemically altered by biological matrices.

The liver is the primary site of drug metabolism, and hepatic microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes, are frequently used to study Phase I metabolic reactions. In vitro studies using liver microsomes from livestock (e.g., swine, cattle) and avian species have been instrumental in elucidating the primary metabolic pathways of Sulfaquinoxaline.

Research has identified hydroxylation and N-acetylation as the principal metabolic transformations. A significant metabolite, a hydroxylated form of Sulfaquinoxaline (SQX-OH), has been identified in in vitro assays with equine, swine, and bovine liver samples. The N4-acetyl derivatives of both the parent compound (Sulfaquinoxaline) and its hydroxylated metabolite have also been detected, indicating that acetylation is another key pathway.

Species-specific differences in metabolic activity are significant. For instance, the extent of acetylation can vary considerably among different animals, with dogs showing a limited ability to acetylate sulfonamides compared to other species. The use of pooled liver microsomes from different species allows for a comparative analysis of these metabolic profiles.

Below is a summary of key in vitro hepatic metabolism findings for Sulfaquinoxaline.

Table 1: In Vitro Hepatic Metabolites of Sulfaquinoxaline Identified in Livestock and Avian Species| Species Studied | Primary Metabolic Pathway | Key Metabolites Identified | Analytical Method |

|---|---|---|---|

| Equine, Bovine, Swine | Hydroxylation, Acetylation | Hydroxy-sulfaquinoxaline (SQX-OH), N4-acetyl-SQX, N4-acetyl-SQX-OH | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Avian Species | Acetylation | N4-acetyl-sulfaquinoxaline | Inferred from general sulfonamide metabolism studies |

The gut microbiota plays a critical role in the metabolism of many xenobiotics, including orally administered drugs. While direct studies on the microbial biotransformation of Sulfaquinoxaline are limited, research on analogous compounds, such as other quinoxalines and sulfonamides, provides insight into potential pathways. Gut microbes are capable of a wide range of biotransformation reactions, including reduction, hydrolysis, deglycosylation, dehydroxylation, and ring cleavage.

For example, studies on the dietary imidazoquinoxaline mutagen MelQx demonstrated that human gut bacteria could transform the parent compound into a novel metabolite through conjugation with glycerol (B35011) derivatives. This suggests that the quinoxaline (B1680401) ring of Sulfaquinoxaline could be a target for microbial modification. The sulfonamide portion of the molecule may also be subject to microbial action. The primary metabolic activities of the gut microbiota can significantly alter the structure and bioavailability of the parent drug before it is absorbed into systemic circulation.

The use of Sulfaquinoxaline-(phenyl-¹³C₆) is particularly advantageous for metabolite identification. The six ¹³C atoms in the phenyl ring create a distinct mass shift of +6 Daltons compared to the unlabeled compound. This isotopic signature allows for the confident detection of the parent drug and its metabolites against a complex biological background using high-resolution mass spectrometry (HRMS).

When analyzing samples from in vitro incubations, HRMS can distinguish between drug-derived metabolites and endogenous molecules. For example, the hydroxylated metabolite (SQX-OH) and its N4-acetyl derivative, when formed from Sulfaquinoxaline-(phenyl-¹³C₆), will also carry the +6 Da mass shift, confirming their origin.

The fragmentation pattern of these labeled metabolites in tandem mass spectrometry (MS/MS) provides further structural confirmation. The ¹³C₆-phenyl group-containing fragment ions will be 6 Da heavier than their unlabeled counterparts, aiding in the precise localization of metabolic modifications on the molecule.

Table 2: Theoretical Mass Shifts for Sulfaquinoxaline-(phenyl-¹³C₆) and its Metabolites

| Compound | Chemical Formula (Unlabeled) | Mass Shift due to ¹³C₆ Label | Key Fragment Ion (Unlabeled) | Key Fragment Ion (¹³C₆ Labeled) |

|---|---|---|---|---|

| Sulfaquinoxaline | C₁₄H₁₂N₄O₂S | +6 Da | m/z 156 (aminobenzenesulfonamide) | m/z 162 |

| Hydroxy-sulfaquinoxaline | C₁₄H₁₂N₄O₃S | +6 Da | m/z 156 (aminobenzenesulfonamide) | m/z 162 |

| N4-acetyl-sulfaquinoxaline | C₁₆H₁₄N₄O₃S | +6 Da | m/z 198 (acetamidobenzenesulfonamide) | m/z 204 |

In Vivo Metabolic Fate and Pharmacokinetic Studies in Target Animal Species (e.g., poultry, swine, ruminants)

In vivo studies provide a comprehensive understanding of a drug's behavior in a complete biological system, encompassing all ADME processes.

The pharmacokinetics of Sulfaquinoxaline have been investigated in several target species, revealing important species-specific characteristics.

Poultry: Studies in broiler chickens indicate that Sulfaquinoxaline is well-absorbed after oral administration, leading to high plasma concentrations and a long elimination half-life. The drug distributes to various tissues, with residues detectable in both muscle and liver. Excretion of sulfonamides and their metabolites in chickens occurs primarily through the kidneys.

Swine: In pigs, sulfonamides are generally well-absorbed and undergo metabolism primarily through N4-acetylation. Similar to other species, the main route of excretion is via urine, indicating significant renal clearance of both the parent drug and its acetylated metabolite.

Table 3: Summary of Sulfaquinoxaline Pharmacokinetic Parameters in Target Species

| Species | Key ADME Characteristics | Primary Metabolite | Primary Excretion Route |

|---|---|---|---|

| Poultry | Good oral absorption, long elimination half-life, distribution to muscle and liver. | N4-acetyl-sulfaquinoxaline | Urine |

| Swine | Good absorption, extensive hepatic metabolism. | N4-acetyl-sulfaquinoxaline | Urine |

| Ruminants | Pharmacokinetics differ between preruminant and ruminant stages; hepatic metabolism is significant. | N4-acetyl-sulfaquinoxaline | Urine |

Isotopic tracing with stable, heavy isotopes like ¹³C is a powerful method for quantifying the dynamic flow of a compound through metabolic pathways in vivo. By administering a known dose of Sulfaquinoxaline-(phenyl-¹³C₆) to an animal, researchers can track the appearance and disappearance of the labeled parent drug and its metabolites in plasma, tissues, and excreta over time.

This approach allows for the calculation of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. For example, by measuring the ratio of labeled SQX-OH to labeled parent drug in the urine over a specific period, one can quantify the rate of the hydroxylation pathway. Similarly, the flux through the acetylation pathway can be determined by measuring the labeled N4-acetyl-sulfaquinoxaline metabolite.

This quantitative data is invaluable for:

Determining the relative importance of different metabolic pathways in various species.

Understanding how factors like age or physiological state affect drug metabolism.

Building accurate pharmacokinetic models that can predict drug residue depletion.

The use of Sulfaquinoxaline-(phenyl-¹³C₆) in these studies provides unparalleled precision, enabling a deeper understanding of its biotransformation and ensuring the safe use of this veterinary medicine.

Comparative Metabolism of Labeled Versus Unlabeled Sulfaquinoxaline

The biotransformation of xenobiotics, including veterinary drugs like sulfaquinoxaline, is a complex process influenced by the physiological and biochemical characteristics of the host organism. The use of isotopically labeled compounds, such as Sulfaquinoxaline-(phenyl-13C6), is a powerful technique in metabolic studies. This approach allows for the precise tracing of the metabolic fate of a drug, distinguishing it from endogenous compounds and facilitating the identification of metabolites.

The core principle behind using a 13C-labeled compound like Sulfaquinoxaline-(phenyl-13C6) is that, chemically, it is expected to behave identically to its unlabeled counterpart, sulfaquinoxaline. The substitution of 12C with 13C in the phenyl ring does not alter the compound's chemical properties, such as its reactivity, solubility, or polarity. Consequently, the metabolic pathways—including absorption, distribution, metabolism, and excretion (ADME)—are presumed to be the same for both the labeled and unlabeled forms.

Theoretical Metabolic Equivalence

In theory, both Sulfaquinoxaline-(phenyl-13C6) and sulfaquinoxaline would undergo the same enzymatic reactions in non-human biological systems. The primary metabolic transformations for sulfonamides like sulfaquinoxaline typically involve:

N-acetylation: The addition of an acetyl group to the N4-amino group.

Hydroxylation: The introduction of a hydroxyl group onto the quinoxaline or phenyl ring.

Glucuronidation: The conjugation with glucuronic acid to increase water solubility and facilitate excretion.

Sulfate (B86663) conjugation: The addition of a sulfate group.

The presence of the 13C isotopes in the phenyl ring of Sulfaquinoxaline-(phenyl-13C6) would result in metabolites that are 6 Daltons heavier than the corresponding metabolites of unlabeled sulfaquinoxaline. This mass difference is readily detectable by mass spectrometry, enabling researchers to distinguish drug-derived metabolites from the biological matrix.

Expected Research Findings

Identical Metabolite Profiles: The types and relative proportions of metabolites produced from both labeled and unlabeled sulfaquinoxaline would be the same. For example, if N4-acetylsulfaquinoxaline and hydroxylated sulfaquinoxaline are the major metabolites of the unlabeled drug, the same would be true for the 13C-labeled version.

No Significant Kinetic Isotope Effect: The rates of metabolic reactions are not expected to differ significantly between the two compounds. A kinetic isotope effect (KIE) occurs when the isotopic substitution affects the rate of a chemical reaction. Since the carbon-carbon and carbon-hydrogen bonds in the phenyl ring are not typically broken during the primary metabolic reactions of sulfaquinoxaline, a significant KIE is not anticipated.

Illustrative Data Tables

The following tables are hypothetical and serve to illustrate the expected findings from a comparative metabolism study. They are based on the known metabolism of sulfaquinoxaline and the principles of stable isotope labeling.

Table 1: Hypothetical Metabolite Profile of Unlabeled Sulfaquinoxaline in Chicken Liver Microsomes

| Metabolite | Structure | Retention Time (min) | Mass (m/z) | Relative Abundance (%) |

| Sulfaquinoxaline | C14H12N4O2S | 15.2 | 301.07 | 40 |

| N4-acetylsulfaquinoxaline | C16H14N4O3S | 12.8 | 343.08 | 35 |

| Hydroxysulfaquinoxaline | C14H12N4O3S | 13.5 | 317.07 | 20 |

| Other | - | - | - | 5 |

Table 2: Hypothetical Metabolite Profile of Sulfaquinoxaline-(phenyl-13C6) in Chicken Liver Microsomes

| Metabolite | Structure | Retention Time (min) | Mass (m/z) | Relative Abundance (%) |

| Sulfaquinoxaline-(phenyl-13C6) | C8(13C6)H12N4O2S | 15.2 | 307.09 | 40 |

| N4-acetylsulfaquinoxaline-(phenyl-13C6) | C10(13C6)H14N4O3S | 12.8 | 349.10 | 35 |

| Hydroxysulfaquinoxaline-(phenyl-13C6) | C8(13C6)H12N4O3S | 13.5 | 323.09 | 20 |

| Other | - | - | - | 5 |

As depicted in the hypothetical tables, the retention times and relative abundances of the metabolites are identical for both the labeled and unlabeled compounds. The only difference is the mass-to-charge ratio (m/z), which reflects the incorporation of the six 13C atoms in the phenyl ring of Sulfaquinoxaline-(phenyl-13C6) and its subsequent metabolites.

Environmental Fate and Ecological Transformation Studies

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation processes, including photolysis and hydrolysis, are key mechanisms that can lead to the transformation of Sulfaquinoxaline-(phenyl-13C6) in the environment, influencing its persistence and the formation of potential transformation products.

Photolytic degradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for many sulfonamides in aquatic environments. Sulfaquinoxaline (B1682707) has been shown to be susceptible to direct photolysis by sunlight as it absorbs light at wavelengths greater than 290 nm.

Studies have demonstrated the slow degradation of sulfaquinoxaline under photolysis compared to other processes like chlorination. In one study, the photolytic degradation of sulfaquinoxaline in purified water at pH 7.2 and 25°C followed a pseudo-first-order kinetic model. The kinetic constant for this degradation was determined to be 0.7 × 10⁻⁴ s⁻¹, corresponding to a half-life of 162 minutes.

The primary photolytic degradation pathways for sulfaquinoxaline involve SO2 extrusion and direct decomposition of the molecule. Other observed transformation pathways during photodegradation include hydroxylation and isomerization. Advanced oxidation processes, such as those involving UV and sulfate (B86663) radicals, can significantly enhance the degradation of sulfaquinoxaline, with studies showing up to 90% degradation after 300 minutes of irradiation under optimal conditions. The photo-Fenton process has also been shown to be effective in oxidizing sulfaquinoxaline.

Interactive Data Table: Photolytic Degradation Kinetics of Sulfaquinoxaline

| Parameter | Value | Conditions |

| Kinetic Model | Pseudo-first-order | Purified water |

| Kinetic Constant (k) | 0.7 × 10⁻⁴ s⁻¹ | pH 7.2, 25°C |

| Half-life (t½) | 162 minutes | pH 7.2, 25°C |

| Degradation Pathways | SO₂ extrusion, direct decomposition, hydroxylation, isomerization | UV irradiation |

Hydrolysis is another critical abiotic process that can affect the fate of organic compounds in the environment. For sulfonamides, hydrolytic stability is largely dependent on the pH of the surrounding medium. Generally, sulfonamides are resistant to hydrolysis at neutral and alkaline pH values. While specific kinetic data for the hydrolysis of sulfaquinoxaline is limited, studies on other sulfonamides suggest that they are hydrolytically stable under typical environmental conditions, with long half-lives. It is expected that sulfaquinoxaline would exhibit similar stability, with hydrolysis not being a significant degradation pathway in most natural aquatic environments.

Biotic Degradation in Environmental Media

Biotic degradation, mediated by microorganisms, plays a crucial role in the transformation and ultimate fate of Sulfaquinoxaline-(phenyl-13C6) in soil and aquatic ecosystems.

The microbial degradation of sulfonamides in the environment is a complex process influenced by various factors, including the specific microbial communities present and environmental conditions. Some microorganisms have been identified that can degrade sulfonamides. For instance, a Pseudomonas stutzeri strain has been shown to degrade four common sulfonamides, including sulfaquinoxaline, with degradation rates exceeding 90% within 48 hours under optimal conditions. The average degradation rate for sulfaquinoxaline was found to be significant in these studies.

The application of manure from treated animals to agricultural land is a primary route for the introduction of sulfaquinoxaline into the soil environment. The dissipation of sulfonamides in soil is influenced by both biotic and abiotic processes. The addition of manure to soil can impact the degradation of these compounds. While some studies suggest that manure application can enhance the sorption of sulfonamides, potentially delaying their mobility, it can also introduce microbial communities capable of degradation.

Mineralization, the complete degradation of an organic compound to its inorganic constituents (e.g., CO₂, H₂O, and mineral salts), is the ultimate goal of biodegradation. While studies have shown the transformation of sulfaquinoxaline, information on its complete mineralization in different environmental compartments is less common. The complex structure of sulfaquinoxaline suggests that its complete mineralization may be a slow process.

The bioavailability of Sulfaquinoxaline-(phenyl-13C6) in the environment is largely governed by its sorption to soil, sediment, and sludge particles. Sorption processes can reduce the concentration of the compound in the aqueous phase, thereby limiting its mobility and availability for microbial degradation or uptake by organisms.

The sorption of sulfonamides to soil is influenced by several factors, including soil organic matter content, pH, and the chemical properties of the specific sulfonamide. The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. The estimated Koc value for sulfaquinoxaline is 200, suggesting it has moderate mobility in soil. However, as an aromatic amine, sulfaquinoxaline may bind strongly to humus and organic matter in soils, which could significantly reduce its mobility.

The addition of manure to soil has been found to increase the sorption (Kd values) of sulfonamides. This increased sorption in the topsoil layer can decrease the mobility of these compounds, reducing their potential to leach into groundwater.

In wastewater treatment plants, sulfonamides can be partially removed from the aqueous phase through sorption to activated sludge. This sequestration in sludge can be a significant removal mechanism. However, the subsequent application of this sludge as a biosolid on agricultural land can reintroduce the sequestered compounds into the terrestrial environment. The fate of sulfaquinoxaline in sludge-amended soils will then depend on the desorption from the sludge particles and subsequent degradation and transport processes.

Interactive Data Table: Soil Sorption Parameters for Sulfaquinoxaline

| Parameter | Estimated Value | Implication |

| Log Kow | 1.68 | Moderate lipophilicity |

| Koc | 200 | Moderate mobility in soil |

| Sorption Influencing Factors | Soil organic matter, pH, manure amendment | Increased sorption with higher organic matter and manure content |

Tracing of Carbon-13 Labeled Environmental Transformation Products

The use of isotopically labeled compounds, such as Sulfaquinoxaline-(phenyl-13C6), is a powerful tool for tracing the environmental fate and transformation of pharmaceuticals. The stable carbon-13 isotope acts as a tracer, allowing researchers to follow the path of the original molecule and identify its various transformation products in complex environmental matrices like soil, water, and sediment.

By using techniques such as liquid chromatography-mass spectrometry (LC-MS), scientists can distinguish the 13C-labeled transformation products from the background of naturally occurring organic matter. This enables the unambiguous identification and quantification of even minor degradation products, providing a more complete picture of the degradation pathways.

While specific studies tracing the environmental transformation products of Sulfaquinoxaline-(phenyl-13C6) are not widely available in the reviewed literature, the principles and methodologies for such studies are well-established. Research on other 13C-labeled pharmaceuticals has successfully elucidated complex degradation pathways, identified novel metabolites, and quantified the extent of mineralization. Applying these techniques to Sulfaquinoxaline-(phenyl-13C6) would provide invaluable data on its environmental persistence, the nature of its transformation products, and the potential for the formation of persistent or bioactive residues.

Isotopic Fractionation as a Tool for Elucidating Environmental Reaction Mechanisms

The use of isotopically labeled compounds, such as Sulfaquinoxaline-(phenyl-¹³C₆), and the analysis of natural isotopic fractionation patterns have become powerful tools in environmental science. These techniques, collectively known as Compound Specific Isotope Analysis (CSIA), provide detailed insights into the transformation and degradation pathways of contaminants like the veterinary antibiotic Sulfaquinoxaline in the environment. By examining the subtle changes in the isotopic composition of a compound as it undergoes chemical reactions, researchers can distinguish between different degradation mechanisms, such as biodegradation and photolysis, and quantify the extent of degradation.

During a chemical or biological transformation process, molecules containing lighter isotopes (e.g., ¹²C) tend to react slightly faster than those containing heavier isotopes (e.g., ¹³C). This phenomenon, known as the kinetic isotope effect, leads to a change in the isotopic ratio of the remaining unreacted compound, which becomes enriched in the heavier isotope. The magnitude of this isotopic fractionation is characteristic of a specific reaction mechanism.

The use of an artificially labeled compound like Sulfaquinoxaline-(phenyl-¹³C₆) is particularly advantageous in controlled laboratory studies. The ¹³C-labeled phenyl group serves as a tracer, allowing scientists to follow the fate of this specific part of the molecule through various degradation processes. By analyzing the distribution of the ¹³C label in the transformation products, the cleavage of specific chemical bonds and the formation of new ones can be precisely tracked. This provides unambiguous evidence for proposed reaction pathways.

In field studies or experiments with unlabeled Sulfaquinoxaline, CSIA focuses on the natural abundance of stable isotopes (¹³C, ¹⁵N, and ³⁴S). By measuring the isotopic composition of the residual Sulfaquinoxaline, it is possible to identify the dominant degradation process occurring in a specific environmental compartment. Different degradation pathways often exhibit distinct isotopic enrichment factors (ε), which quantify the extent of isotopic fractionation. For instance, aerobic biodegradation of sulfonamides has been shown to have a different carbon isotope enrichment factor compared to anaerobic biodegradation or photolysis.

A multi-element isotope approach, analyzing the fractionation of carbon, nitrogen, and sulfur simultaneously, can provide even more robust evidence for distinguishing between different reaction pathways. This is because the kinetic isotope effects associated with the cleavage of bonds involving these different elements will vary depending on the reaction mechanism.

The data below illustrates hypothetical isotopic enrichment factors for different degradation pathways of Sulfaquinoxaline, based on typical values observed for other sulfonamides.

| Degradation Pathway | Isotope | Enrichment Factor (ε) [‰] |

| Aerobic Biodegradation | Carbon (¹³C) | -0.5 to -2.5 |

| Nitrogen (¹⁵N) | -1.0 to -4.0 | |

| Anaerobic Biodegradation | Carbon (¹³C) | -3.0 to -7.0 |

| Nitrogen (¹⁵N) | +0.5 to +2.0 | |

| Photolysis (Direct) | Carbon (¹³C) | -1.0 to -5.0 |

| Nitrogen (¹⁵N) | 0.0 to +1.5 | |

| Chemical Oxidation | Carbon (¹³C) | -2.0 to -6.0 |

| Nitrogen (¹⁵N) | -0.5 to -2.5 |

Note: This table presents illustrative data based on studies of other sulfonamides, as specific enrichment factors for Sulfaquinoxaline are not widely available. The values represent the expected range of isotopic fractionation for different environmental degradation processes.

Detailed research findings from studies on analogous sulfonamides, such as sulfamethoxazole, have demonstrated the utility of this approach. For example, significant differences in carbon and nitrogen isotope fractionation have been observed between biotic and abiotic degradation processes. nih.gov These studies have shown that the extent of isotopic fractionation can also be influenced by environmental conditions such as pH.

By applying these principles to Sulfaquinoxaline, researchers can gain a more mechanistic understanding of its environmental fate. For example, in a contaminated groundwater system, if the residual Sulfaquinoxaline shows a significant enrichment in ¹³C and a slight depletion in ¹⁵N, it might suggest that anaerobic biodegradation is the primary attenuation process. Conversely, in a sunlit surface water body, a moderate enrichment in both ¹³C and ¹⁵N could point towards photolysis as the main degradation pathway.

The following table outlines research findings from studies on the degradation of Sulfaquinoxaline under different conditions, which could be further elucidated using isotopic fractionation studies.

| Study Type | Conditions | Key Findings |

| Oxidation | UV-C activated sodium persulfate | 90% degradation after 300 minutes; degradation follows pseudo-first-order kinetics and is favored under acidic conditions. nih.govresearchgate.net |

| Photo-Fenton Process | Laboratory and pilot-scale setups | Over 90% removal of Sulfaquinoxaline with over 50% mineralization. nih.gov |

| Metabolism Study | High-resolution Orbitrap mass spectrometry | Identification of four previously unreported metabolism products, with hydroxylation on the quinoxaline (B1680401) moiety being a key transformation. nih.gov |

Advanced Spectroscopic and Spectrometric Characterization

Applications of 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of isotopically labeled compounds. nih.govcreative-proteomics.com For Sulfaquinoxaline-(phenyl-13C6), 13C NMR is particularly crucial for verifying the integrity and location of the isotopic label.

The primary application of 13C NMR for Sulfaquinoxaline-(phenyl-13C6) is to confirm that the six 13C atoms are correctly incorporated into the phenyl group. This confirmation is achieved by analyzing the differences in the NMR spectrum compared to the unlabeled sulfaquinoxaline (B1682707) standard.

Key features observed in the 13C NMR spectrum of Sulfaquinoxaline-(phenyl-13C6) include:

Enhanced Signal Intensity: The signals corresponding to the six carbons of the phenyl ring are significantly enhanced due to the 100% 13C enrichment at these positions, in contrast to the 1.1% natural abundance of 13C.

13C-13C Coupling: The adjacent 13C atoms on the phenyl ring give rise to complex splitting patterns known as 13C-13C coupling. These coupling constants provide definitive evidence of the connectivity of the labeled carbon atoms, confirming the uniform labeling of the phenyl moiety. nih.gov

Chemical Shift Confirmation: While isotopic labeling generally has a minimal effect on chemical shifts, high-resolution NMR can detect minor isotope effects. The chemical shifts of the labeled carbons are verified to be within the expected range for a phenyl group in this chemical environment.

Techniques such as 1H-decoupled 13C–13C COSY (Correlation Spectroscopy) can be employed to establish the backbone of the labeled moiety, providing an unambiguous map of the carbon-carbon correlations within the phenyl ring. nih.gov

While specific research on the dynamic molecular interactions of Sulfaquinoxaline-(phenyl-13C6) is not extensively published, 13C NMR is a powerful technique for such investigations. Isotopic labeling can be used to study the binding of a drug to its target protein or receptor. creative-proteomics.com

In a hypothetical application, Sulfaquinoxaline-(phenyl-13C6) could be used to probe its interaction with a target enzyme. Upon binding, changes in the chemical environment of the labeled phenyl ring would result in measurable changes in the 13C chemical shifts or relaxation rates. These changes can provide valuable information about the binding site, the conformation of the bound ligand, and the kinetics of the interaction. This approach allows for the specific monitoring of the drug molecule within a complex biological system without interference from background signals.

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolite and Product Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for metabolism studies, offering high sensitivity and mass accuracy. nih.gov The use of Sulfaquinoxaline-(phenyl-13C6) in conjunction with HRMS greatly simplifies the identification of drug-related metabolites in complex biological matrices like plasma, liver, or kidney samples. nih.govresearchgate.net

The core principle involves administering the labeled compound and analyzing samples using techniques like liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). nih.govnih.gov The six-dalton mass increase of the labeled phenyl ring serves as a unique signature. Metabolites are identified by searching for pairs of peaks in the mass spectrum separated by 6.0201 Da (the mass difference between 6 x 13C and 6 x 12C), representing the labeled and any endogenous unlabeled compound.

Studies on the parent compound, sulfaquinoxaline, have identified hydroxylation as a key metabolic pathway, leading to the formation of hydroxylated sulfaquinoxaline (SQX-OH). nih.govresearchgate.net When profiling metabolites of Sulfaquinoxaline-(phenyl-13C6), HRMS can easily distinguish metabolites where the labeled phenyl ring remains intact. For instance, hydroxylation on the quinoxaline (B1680401) moiety would result in a metabolite with a mass 16 Da higher than the parent compound, while still retaining the 6 Da mass difference from its unlabeled counterpart. nih.gov The high mass accuracy of instruments like the Orbitrap allows for the determination of the elemental composition of metabolites, further confirming their structure. nih.gov

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Notes |

|---|---|---|---|

| Sulfaquinoxaline | C14H12N4O2S | 300.0681 | Unlabeled parent compound. nih.gov |

| Sulfaquinoxaline-(phenyl-13C6) | C8(13C)6H12N4O2S | 306.0882 | Parent compound with six 13C atoms in the phenyl ring. |

| Hydroxysulfaquinoxaline (SQX-OH) | C14H12N4O3S | 316.0630 | A known metabolite of Sulfaquinoxaline. nih.govresearchgate.net |

| Hydroxysulfaquinoxaline-(phenyl-13C6) | C8(13C)6H12N4O3S | 322.0831 | Expected labeled metabolite if the phenyl ring is unmodified. |

Coupling with Imaging Mass Spectrometry for Spatial Metabolic Analysis

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of drugs, metabolites, and endogenous biomolecules within tissue sections without the need for radioactive labeling. columbia.edu When combined with the use of an isotopically labeled compound like Sulfaquinoxaline-(phenyl-13C6), IMS allows for the precise mapping of the drug and its metabolites at the organ and cellular level. nih.gov

In a typical IMS experiment, a thin section of a tissue (e.g., liver, a primary site for drug metabolism) from an animal administered Sulfaquinoxaline-(phenyl-13C6) is analyzed. nih.gov A laser or ion beam is rastered across the tissue surface, generating a mass spectrum for each pixel. By plotting the intensity of the ion corresponding to Sulfaquinoxaline-(phenyl-13C6) (m/z 306.0882) and its metabolites (e.g., m/z 322.0831 for the hydroxylated form), a detailed map of their distribution can be created.

The key advantages of this approach are:

Unambiguous Identification: The unique mass of the 13C-labeled compounds allows them to be clearly distinguished from the thousands of endogenous molecules within the tissue, eliminating background interference. eurisotop.com

Simultaneous Detection: The parent drug and its various metabolites can be mapped simultaneously in a single experiment, providing a comprehensive picture of the metabolic process within the tissue architecture. columbia.edu

Correlation with Histology: The resulting ion maps can be overlaid with histological images of the same tissue section, correlating drug distribution with specific cell types or pathological features, such as viable and non-viable tumor regions. nih.gov

This technique provides invaluable insights into the absorption, distribution, and metabolism of the drug in a spatial context, which is not achievable with traditional homogenization-based analytical methods. columbia.edu

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Approaches for Systems-Level Understanding (e.g., Metabolomics, Fluxomics in non-human models)

A significant avenue of future research lies in the integration of Sulfaquinoxaline-(phenyl-13C6) with powerful multi-omics technologies, particularly metabolomics and fluxomics, within non-human models such as soil microcosms and gut microbiota simulations. The use of stable isotope labeling is fundamental to these approaches, allowing for the precise tracking of metabolic transformations.

By introducing Sulfaquinoxaline-(phenyl-13C6) into a controlled microbial environment, scientists can trace the path of the ¹³C atoms as the compound is processed by microorganisms. Metabolomics , the comprehensive analysis of small molecules, can then be employed to identify the resulting ¹³C-labeled breakdown products. This technique offers a detailed snapshot of the metabolic fate of sulfaquinoxaline (B1682707), moving beyond simple degradation rates to reveal the specific chemical transformations that occur.

Complementing this, fluxomics can provide a dynamic view of these processes by quantifying the rates of metabolic reactions. By measuring how quickly the ¹³C label from Sulfaquinoxaline-(phenyl-13C6) moves through various metabolic pathways, researchers can pinpoint the key enzymatic activities and the specific microorganisms responsible for its degradation. This quantitative data is crucial for building accurate predictive models of sulfaquinoxaline's persistence in the environment.

| Research Area | Methodology | Anticipated Insights |

|---|---|---|

| Environmental Metabolomics | Incubation of soil or sediment samples with Sulfaquinoxaline-(phenyl-13C6) followed by LC-MS/MS analysis. | Identification of novel degradation byproducts and elucidation of the complete metabolic pathway of sulfaquinoxaline in complex environmental matrices. |

| Microbial Fluxomics | Introduction of Sulfaquinoxaline-(phenyl-13C6) into bioreactor models of gut or soil microbial communities. | Quantification of the metabolic flux through different degradation pathways, identifying rate-limiting steps and key microbial players. |

Development of Predictive Models for Environmental Persistence and Bioavailability

The data generated from studies using Sulfaquinoxaline-(phenyl-13C6) will be instrumental in developing and refining predictive models for the environmental persistence and bioavailability of its parent compound. Current environmental fate models often depend on estimations for critical parameters such as soil sorption and rates of biodegradation. nih.gov

The use of ¹³C-labeled sulfaquinoxaline allows for the direct and precise measurement of these parameters in realistic environmental settings. For example, by tracking the distribution of the labeled compound between soil particles and water, more accurate soil sorption coefficients can be determined. nih.gov Similarly, monitoring the evolution of ¹³CO₂ from the degradation of Sulfaquinoxaline-(phenyl-13C6) provides a direct measure of its mineralization rate.

Incorporating these empirically derived, high-quality data points into environmental fate models will significantly enhance their accuracy and predictive capability. This will lead to more reliable risk assessments regarding the potential for sulfaquinoxaline to leach into groundwater, accumulate in agricultural soils, and enter the food web.

| Model Parameter | Experimental Approach | Impact on Predictive Modeling |

|---|---|---|

| Biodegradation Rate | Measuring the rate of ¹³CO₂ production from Sulfaquinoxaline-(phenyl-13C6) in soil incubations. | More accurate predictions of sulfaquinoxaline's half-life and persistence in different soil types. |

| Bioavailability | Tracing the uptake of ¹³C from Sulfaquinoxaline-(phenyl-13C6) into plants and soil organisms. | Improved assessment of the potential for sulfaquinoxaline to be absorbed by living organisms and enter the food chain. |

Novel Applications of Stable Isotope Tracing for Investigating Antimicrobial Resistance Mechanisms in Environmental Microorganisms

The environmental dissemination of antimicrobial resistance (AMR) is a pressing global health concern. Stable isotope probing (SIP) utilizing Sulfaquinoxaline-(phenyl-13C6) presents a groundbreaking approach to investigate the intricate mechanisms of AMR in environmental bacteria. nih.govnih.govspringernature.com

By introducing Sulfaquinoxaline-(phenyl-13C6) into a microbial community, researchers can identify the specific microorganisms that are actively metabolizing or are resistant to the antibiotic. researchgate.netnih.gov The DNA of these active or resistant microbes will incorporate the ¹³C label, making it denser. This density difference allows for the separation of the labeled DNA from the rest of the community's genetic material. Subsequent metagenomic sequencing of this ¹³C-enriched DNA can then reveal the identity of the resistant organisms and, crucially, the specific genes and mobile genetic elements responsible for their resistance. nih.govresearchgate.netmdpi.com This powerful technique can help to unravel the complex web of AMR in the environment, addressing critical questions about the transfer of resistance genes between different bacterial species. nih.gov

Advancements in Automated Analytical Platforms for High-Throughput Labeled Compound Analysis

The realization of the full research potential of Sulfaquinoxaline-(phenyl-13C6) is intrinsically linked to advancements in analytical technology. The development of automated and high-throughput analytical platforms, particularly in the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), is critical for enabling large-scale and complex environmental studies. nih.govnih.govyoutube.com